7-Bromo-4-hydroxy-2-phenylquinoline

Monoamine oxidase inhibition Neuropharmacology Enzyme kinetics

This 7-bromo regioisomer demonstrates 2.3-fold greater MAO-A inhibitory potency vs. parent compound, and >8-fold antiproliferative potency in MCF-7 cells. The 7-bromo substituent provides a stable cross-coupling handle while the 4-hydroxyl group enables orthogonal probe functionalization. Essential for SAR studies targeting CNS disorders and multidrug-resistant cancers.

Molecular Formula C15H10BrNO
Molecular Weight 300.15 g/mol
CAS No. 825620-24-4
Cat. No. B1338988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-hydroxy-2-phenylquinoline
CAS825620-24-4
Molecular FormulaC15H10BrNO
Molecular Weight300.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)Br
InChIInChI=1S/C15H10BrNO/c16-11-6-7-12-14(8-11)17-13(9-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18)
InChIKeyXRLIQZUPQOFEHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4-hydroxy-2-phenylquinoline (CAS 825620-24-4): A Specialized Research Intermediate for Targeted Quinoline Derivative Synthesis and Biological Evaluation


7-Bromo-4-hydroxy-2-phenylquinoline (CAS 825620-24-4) is a brominated quinoline derivative featuring a hydroxyl group at the 4-position and a phenyl substituent at the 2-position . With a molecular weight of 300.15 g/mol and the empirical formula C15H10BrNO, this compound exists as a solid with a melting point exceeding 280 °C . It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials . The presence of the bromine atom at the 7-position confers distinct reactivity profiles and potential biological activities compared to non-brominated analogs, making it a valuable building block for constructing more complex quinoline derivatives .

Critical Substituent-Dependent Activity Divergence: Why 7-Bromo-4-hydroxy-2-phenylquinoline Cannot Be Replaced by Non-Brominated or Differently Substituted Quinoline Analogs


The simple substitution of a hydrogen atom with bromine at the 7-position of the 4-hydroxy-2-phenylquinoline scaffold introduces profound changes in both chemical reactivity and biological interaction profiles . This single atomic replacement alters electron distribution across the quinoline ring system, modulates hydrogen bonding potential through halogen interactions, and significantly impacts lipophilicity (cLogP), which in turn governs membrane permeability and target engagement [1]. Consequently, compounds lacking the 7-bromo substituent, such as the unsubstituted parent 4-hydroxy-2-phenylquinoline (CAS 1144-20-3), exhibit markedly different enzyme inhibition profiles, cytotoxicity spectra, and synthetic utility . Even seemingly minor positional isomerism (e.g., 8-bromo vs. 7-bromo substitution) or the absence of the 4-hydroxyl group (e.g., 7-bromo-2-phenylquinoline, CAS 1203578-65-7) fundamentally alters the compound's ability to participate in specific cross-coupling reactions and its capacity to form critical hydrogen bonds with biological targets . These substituent-dependent divergences render generic substitution scientifically invalid and underscore the necessity of procuring the precise 7-bromo-4-hydroxy regioisomer for reproducible research outcomes.

Quantitative Differentiation of 7-Bromo-4-hydroxy-2-phenylquinoline: Comparative Activity and Property Data Against Closest Structural Analogs


Enhanced MAO-A Inhibitory Potency of 7-Bromo-4-hydroxy-2-phenylquinoline Relative to Unsubstituted Parent Compound

7-Bromo-4-hydroxy-2-phenylquinoline exhibits approximately 2.3-fold stronger inhibition of human recombinant monoamine oxidase A (MAO-A) compared to the non-brominated parent compound, 4-hydroxy-2-phenylquinoline [1]. This differentiation is critical for researchers investigating structure-activity relationships (SAR) in neuropharmacological agents targeting MAO-A, a key enzyme in neurotransmitter metabolism [2].

Monoamine oxidase inhibition Neuropharmacology Enzyme kinetics

Divergent CYP3A4 Inhibition Profile: 7-Bromo-4-hydroxy-2-phenylquinoline Demonstrates Reduced Off-Target Liability Versus Related CYP Isoforms

7-Bromo-4-hydroxy-2-phenylquinoline demonstrates a distinct CYP inhibition profile with an IC50 of 7,900 nM (7.9 µM) against CYP3A4 [1]. In contrast, closely related 4-hydroxy-2-phenylquinoline derivatives exhibit significantly stronger inhibition of CYP1A2 (IC50 = 50,000 nM) and CYP2C19 (IC50 = 10,000 nM) [2]. This divergence in isoform selectivity is crucial for medicinal chemists optimizing lead compounds to minimize potential drug-drug interaction liabilities [3].

Drug metabolism Cytochrome P450 ADME-Tox profiling

Cytotoxicity Spectrum Differentiation: 7-Bromo-4-hydroxy-2-phenylquinoline Exhibits Broader Antiproliferative Activity Across Cancer Cell Lines Compared to Non-Halogenated 2-Phenylquinolines

7-Bromo-4-hydroxy-2-phenylquinoline demonstrates measurable antiproliferative effects against multiple human cancer cell lines, with reported IC50 values of 12.5 µM against MCF-7 (breast), 15.0 µM against HepG2 (liver), and 10.0 µM against A549 (lung) carcinoma cells . In comparison, non-halogenated 2-phenylquinoline derivatives often show significantly weaker or no cytotoxicity in these same models, with many unsubstituted analogs exhibiting IC50 values > 100 µM in MCF-7 assays [1]. This bromine-dependent activity enhancement aligns with broader SAR trends observed in quinoline-based anticancer agents, where halogen substitution at the 7-position consistently improves cellular potency [2].

Anticancer drug discovery Cytotoxicity screening Quinoline-based chemotherapeutics

Synthetic Versatility Advantage: 7-Bromo Substituent Enables Regioselective Cross-Coupling Reactions Not Accessible with Non-Halogenated or Differently Halogenated Analogs

The bromine atom at the 7-position of 7-bromo-4-hydroxy-2-phenylquinoline serves as a strategic synthetic handle, enabling regioselective Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions that are not feasible with the non-brominated parent compound (4-hydroxy-2-phenylquinoline) . While other halogenated analogs (e.g., 7-chloro or 7-iodo derivatives) can also participate in cross-couplings, the 7-bromo derivative offers an optimal balance of reactivity and stability: it is sufficiently reactive to undergo palladium-catalyzed couplings under mild conditions, yet more stable during storage and handling than the corresponding 7-iodo analog, which is prone to photolytic decomposition [1]. Furthermore, the presence of the 4-hydroxyl group provides a secondary functionalization site (e.g., O-alkylation or esterification), allowing for orthogonal diversification strategies that are unavailable with 7-bromo-2-phenylquinoline (CAS 1203578-65-7), which lacks the 4-OH moiety .

Organic synthesis Cross-coupling reactions Medicinal chemistry building blocks

Efflux Pump Inhibitor Scaffold Potential: Bromine Substitution Enhances Antibacterial Synergy in NorA-Overexpressing S. aureus Strains

4-Hydroxy-2-phenylquinoline is recognized as a bacterial efflux pump inhibitor (EPI) targeting NorA in Staphylococcus aureus . Structure-activity relationship studies on 2-phenyl-4-hydroxyquinolines have demonstrated that the introduction of electron-withdrawing substituents, such as bromine, at the quinoline core can enhance EPI activity, with certain derivatives achieving up to 16-fold improvements over the parent hit compound [1]. While specific EPI data for 7-bromo-4-hydroxy-2-phenylquinoline against NorA are not yet published, the established SAR trend strongly suggests that the 7-bromo substitution will potentiate EPI activity relative to the unsubstituted parent [2]. This inference is supported by the observed enhancement in other biological activities (MAO-A inhibition, cytotoxicity) conferred by the 7-bromo substituent [3].

Antimicrobial resistance Efflux pump inhibitors Staphylococcus aureus

Optimal Procurement and Utilization Scenarios for 7-Bromo-4-hydroxy-2-phenylquinoline Based on Quantitative Differentiation Evidence


Medicinal Chemistry: MAO-A Inhibitor Hit-to-Lead Optimization

Given its 2.3-fold greater MAO-A inhibitory potency compared to the non-brominated parent [1], 7-bromo-4-hydroxy-2-phenylquinoline is ideally suited as a starting scaffold for developing novel monoamine oxidase A inhibitors. Researchers can leverage the 7-bromo substituent as a synthetic handle for further diversification via cross-coupling while maintaining the enhanced potency profile, thereby accelerating SAR exploration and hit-to-lead progression in neuropharmacology programs targeting depression, anxiety, or neurodegenerative disorders.

Anticancer Drug Discovery: Broad-Spectrum Cytotoxicity Screening

The compound's demonstrated antiproliferative activity across MCF-7 (breast), HepG2 (liver), and A549 (lung) cancer cell lines, with IC50 values ranging from 10.0 to 15.0 µM , positions it as a valuable screening hit for anticancer drug discovery. Its activity profile, which is at least 8-fold more potent than non-halogenated 2-phenylquinolines in MCF-7 cells [2], justifies its inclusion in focused quinoline libraries for phenotypic screening campaigns aimed at identifying novel chemotypes with broad anticancer potential.

Chemical Biology: Orthogonal Functionalization for Probe Synthesis

The unique combination of a stable 7-bromo coupling handle and a reactive 4-hydroxyl group makes this compound an exceptional building block for synthesizing bifunctional chemical probes. Researchers can exploit orthogonal reactivity to sequentially introduce, for example, a fluorescent reporter at the 4-position via O-alkylation and an affinity tag or targeting moiety at the 7-position via Suzuki-Miyaura cross-coupling, enabling the creation of tailored molecular tools for target identification or cellular imaging studies.

Antimicrobial Resistance: NorA Efflux Pump Inhibitor Development

Based on established SAR trends indicating that electron-withdrawing substituents enhance NorA EPI activity in 2-phenyl-4-hydroxyquinolines [3], the 7-bromo derivative is a strategically sound intermediate for synthesizing and evaluating novel EPIs. Procurement of this compound enables researchers to test the hypothesis that bromine substitution will potentiate EPI activity against NorA-overexpressing S. aureus strains, potentially leading to adjuvant therapies that restore the efficacy of existing fluoroquinolone antibiotics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-4-hydroxy-2-phenylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.